(6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one
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Overview
Description
(6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one is a complex organic compound with a morpholine ring substituted with methoxyphenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the morpholine ring, followed by the introduction of the methoxyphenyl and nitrophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the nitrophenyl group can participate in redox reactions, generating reactive oxygen species that can induce cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(6R)-4-[(4-methoxyphenyl)methyl]-6-(4-aminophenyl)morpholin-3-one: Similar structure but with an amino group instead of a nitro group.
(6R)-4-[(4-methoxyphenyl)methyl]-6-(4-chlorophenyl)morpholin-3-one: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
(6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
920802-00-2 |
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Molecular Formula |
C18H18N2O5 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one |
InChI |
InChI=1S/C18H18N2O5/c1-24-16-8-2-13(3-9-16)10-19-11-17(25-12-18(19)21)14-4-6-15(7-5-14)20(22)23/h2-9,17H,10-12H2,1H3/t17-/m0/s1 |
InChI Key |
VSWBJYUWXVZCGE-KRWDZBQOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C[C@H](OCC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(OCC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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